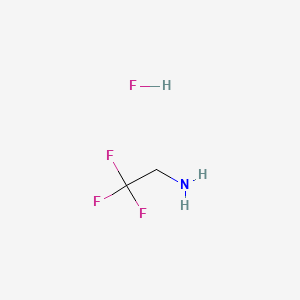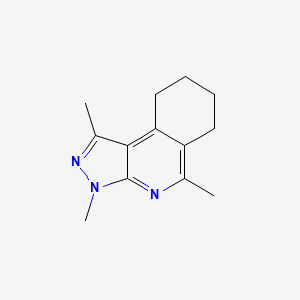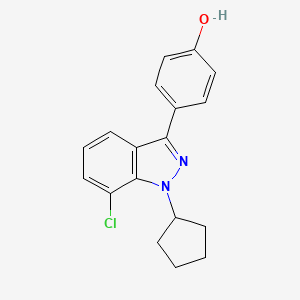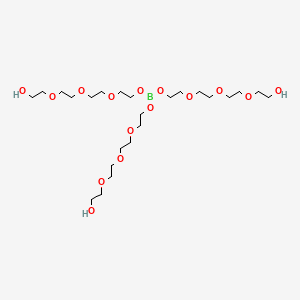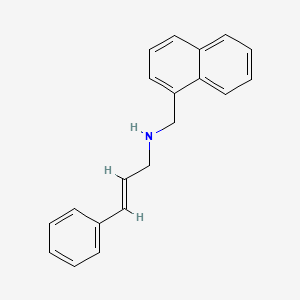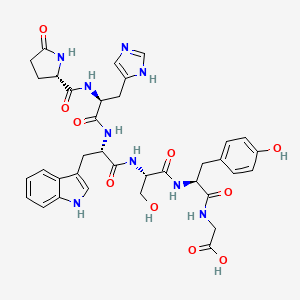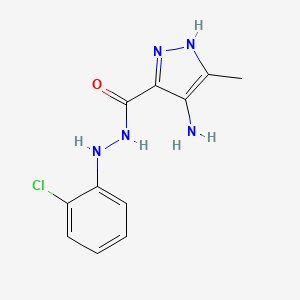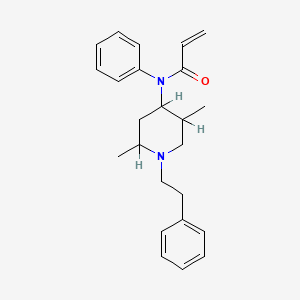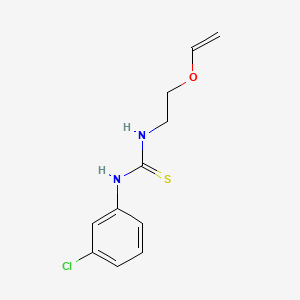
Thiourea, N-(3-chlorophenyl)-N'-(2-(ethenyloxy)ethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thiourea, N-(3-chlorophenyl)-N’-(2-(ethenyloxy)ethyl)- is an organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including chemistry, biology, and industry. This compound, in particular, is characterized by the presence of a 3-chlorophenyl group and a 2-(ethenyloxy)ethyl group attached to the thiourea moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Thiourea, N-(3-chlorophenyl)-N’-(2-(ethenyloxy)ethyl)- typically involves the reaction of 3-chloroaniline with ethylene oxide to form the intermediate, which is then reacted with thiourea under controlled conditions. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography may be employed.
Chemical Reactions Analysis
Types of Reactions
Thiourea, N-(3-chlorophenyl)-N’-(2-(ethenyloxy)ethyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions may lead to the formation of amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions may vary depending on the desired product but often involve controlled temperatures and pH levels.
Major Products Formed
Scientific Research Applications
Thiourea, N-(3-chlorophenyl)-N’-(2-(ethenyloxy)ethyl)- has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Thiourea, N-(3-chlorophenyl)-N’-(2-(ethenyloxy)ethyl)- involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other substituted thioureas such as:
- Thiourea, N-(4-chlorophenyl)-N’-(2-(ethenyloxy)ethyl)-
- Thiourea, N-(3-bromophenyl)-N’-(2-(ethenyloxy)ethyl)-
- Thiourea, N-(3-chlorophenyl)-N’-(2-(propoxy)ethyl)-
Uniqueness
Thiourea, N-(3-chlorophenyl)-N’-(2-(ethenyloxy)ethyl)- is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to other thioureas
Properties
CAS No. |
121068-59-5 |
|---|---|
Molecular Formula |
C11H13ClN2OS |
Molecular Weight |
256.75 g/mol |
IUPAC Name |
1-(3-chlorophenyl)-3-(2-ethenoxyethyl)thiourea |
InChI |
InChI=1S/C11H13ClN2OS/c1-2-15-7-6-13-11(16)14-10-5-3-4-9(12)8-10/h2-5,8H,1,6-7H2,(H2,13,14,16) |
InChI Key |
IQVXTBHOHKFGCD-UHFFFAOYSA-N |
Canonical SMILES |
C=COCCNC(=S)NC1=CC(=CC=C1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







